![molecular formula C9H4Br2S2 B1592172 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophène CAS No. 258527-25-2](/img/structure/B1592172.png)
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophène
Vue d'ensemble
Description
“2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” is a chemical compound with the molecular formula C9H2Br2OS2 . It is used as a building block in the synthesis of low-band gap polymers, and is an intermediate for high-performance organic photovoltaics and organic field-effect transistors .
Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” consists of a total of 19 bonds. There are 15 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 3 five-membered rings, 2 eight-membered rings, 1 eleven-membered ring, and 2 Thiophene rings .Physical And Chemical Properties Analysis
The predicted boiling point of “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” is 402.7±45.0 °C, and its density is 2.104 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Photovoltaïque organique (OPV)
2,6-Dibromo-4H-cyclopenta[1,2-b5,4-b’]dithiophène: est un bloc de construction prometteur pour la synthèse de polymères à faible bande interdite utilisés dans les OPV . Sa structure plane facilite un empilement π-π efficace, qui est crucial pour une mobilité élevée des porteurs de charge. La capacité du composé à former un squelette polymère bien emballé améliore les propriétés photovoltaïques en améliorant l'absorption de la lumière et le transport de charge au sein de la cellule solaire.
Transistors à effet de champ organiques (OFET)
La conformation plane et les propriétés fortement donatrices d'électrons du composé en font un excellent choix pour les OFET . Il peut être utilisé pour créer des polymères semi-conducteurs avec une mobilité élevée des porteurs de charge, ce qui est essentiel pour le développement d'OFET à haute performance avec des caractéristiques électriques stables.
Diodes électroluminescentes organiques (OLED)
Dans la technologie OLED, 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophène peut être utilisé pour synthétiser des matériaux riches en électrons qui émettent de la lumière lorsqu'un courant électrique est appliqué . Sa rigidité structurelle et sa planéité sont avantageuses pour un transfert d'énergie efficace et une pureté de couleur dans les écrans OLED.
Semi-conducteurs organiques
Ce composé sert de monomère clé dans la synthèse de semi-conducteurs organiques . Les matériaux résultants présentent une bande interdite plus faible en raison d'une conjugaison efficace, ce qui est bénéfique pour diverses applications, notamment les capteurs, les transistors et autres dispositifs électroniques.
Dispositifs photovoltaïques
L'incorporation de 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophène dans les polymères pour les dispositifs photovoltaïques peut conduire à des rendements de conversion de puissance améliorés . Ses propriétés structurelles contribuent à une meilleure séparation et un meilleur transport des charges, qui sont essentiels pour les performances globales des cellules photovoltaïques.
Matériaux de transport de trous (HTM)
Dans les cellules solaires à pérovskite, les matériaux dérivés de ce composé peuvent agir comme des HTM sans dopage . Ils facilitent le transport des trous de la couche de pérovskite vers les électrodes, améliorant l'efficacité et la stabilité du dispositif sans avoir besoin de dopants supplémentaires.
Mécanisme D'action
Mode of Action
It is known that the compound has a rigid coplanar structure, which favors π−π intermolecular interactions . This property could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s good electron-donating properties suggest that it may interact with electron transport pathways .
Safety and Hazards
Orientations Futures
“2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” has been used in the synthesis of polymers for organic electronics. For example, the CPDT backboned polymer, CPE-K, has been incorporated as the electron hole transporting layer (HTL) in the polymer/fullerene BHJ and perovskite solar cells . This suggests potential future directions in the development of high-performance organic photovoltaics and organic field-effect transistors .
Analyse Biochimique
Biochemical Properties
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions often result in the modulation of various cellular pathways, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene vary with different dosages in animal models. At low doses, this compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At very high doses, toxic or adverse effects, such as cellular damage or organ toxicity, may occur .
Metabolic Pathways
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that can be excreted from the body .
Transport and Distribution
Within cells and tissues, 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For example, it may be actively transported into the mitochondria or other organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with various biomolecules and its overall biochemical impact .
Propriétés
IUPAC Name |
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2S2/c10-6-2-4-1-5-3-7(11)13-9(5)8(4)12-6/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCGLGXROCRIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609984 | |
| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258527-25-2 | |
| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)
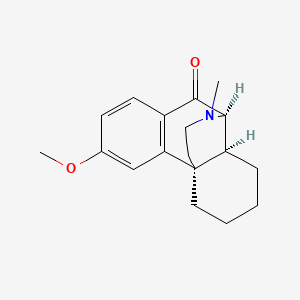

![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)
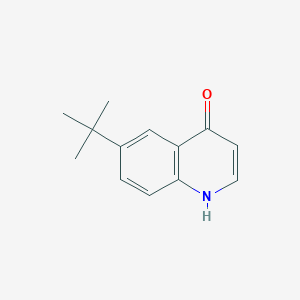
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)
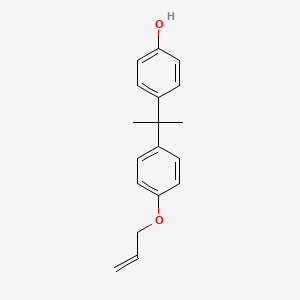
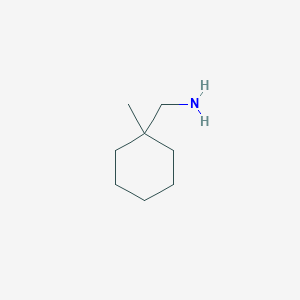
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)

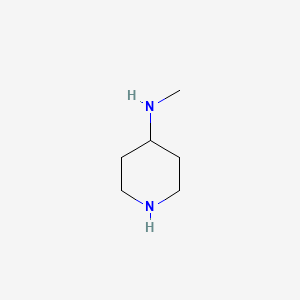

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)